{2-[(Methylamino)methyl]phenyl}(diphenyl)methanol
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Overview
Description
{2-[(Methylamino)methyl]phenyl}(diphenyl)methanol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a phenyl group and a diphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Methylamino)methyl]phenyl}(diphenyl)methanol typically involves the reaction of benzyl chloride with diphenylmethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of diphenylmethanol attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and purity. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
{2-[(Methylamino)methyl]phenyl}(diphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a secondary alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
{2-[(Methylamino)methyl]phenyl}(diphenyl)methanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which {2-[(Methylamino)methyl]phenyl}(diphenyl)methanol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the phenyl groups can participate in π-π interactions, further affecting the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: Similar structure but lacks the diphenyl group.
Diphenylmethanol: Similar structure but lacks the methylamino group.
Phenylmethanol: Similar structure but lacks the diphenyl and methylamino groups.
Uniqueness
{2-[(Methylamino)methyl]phenyl}(diphenyl)methanol is unique due to the presence of both a methylamino group and a diphenyl group, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
28504-92-9 |
---|---|
Molecular Formula |
C21H21NO |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
[2-(methylaminomethyl)phenyl]-diphenylmethanol |
InChI |
InChI=1S/C21H21NO/c1-22-16-17-10-8-9-15-20(17)21(23,18-11-4-2-5-12-18)19-13-6-3-7-14-19/h2-15,22-23H,16H2,1H3 |
InChI Key |
QPCKXEFDRLQNFQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=CC=C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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